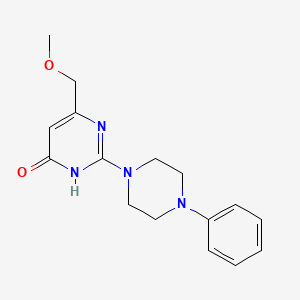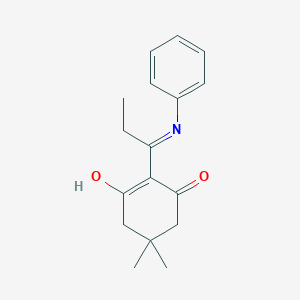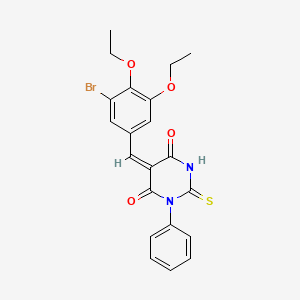![molecular formula C19H18N2O3 B6069411 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6069411.png)
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone, also known as EMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMQ belongs to the class of quinazolinone derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Biochemical and physiological effects:
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for various enzymes and signaling pathways. However, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. Additionally, the toxicity of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has not been fully evaluated, and further studies are required to determine its safety profile.
Zukünftige Richtungen
There are several future directions for the research on 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone. Firstly, more studies are required to determine its clinical efficacy and safety profile. Secondly, further research is required to understand the exact mechanism of action of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone and its potential to modulate various signaling pathways. Thirdly, the development of novel formulations and delivery systems for 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone could improve its bioavailability and pharmacokinetics. Lastly, the potential of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration, should be further explored.
In conclusion, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. Further research is required to determine its clinical efficacy and safety profile. However, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for various enzymes and signaling pathways. The future directions for research on 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone include understanding its mechanism of action, developing novel formulations and delivery systems, and exploring its potential as a therapeutic agent for various diseases.
Synthesemethoden
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone can be synthesized using a variety of methods, including conventional heating, microwave irradiation, and ultrasound irradiation. The most common method of synthesis involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with anthranilic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using polyphosphoric acid to obtain 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its pharmacological properties, including its potential as an anticancer, antifungal, and anti-inflammatory agent. It has also been investigated for its potential to treat neurodegenerative diseases and as an analgesic. 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has shown promising results in preclinical studies, and further research is required to determine its clinical efficacy.
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-16-10-8-13(12-17(16)23-2)9-11-18-20-15-7-5-4-6-14(15)19(22)21-18/h4-12H,3H2,1-2H3,(H,20,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQIYBUTTOJTQA-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B6069349.png)
![2-cyclohexyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6069362.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6069371.png)
![2-[(2-methoxyphenyl)imino]-5-nitrodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6069378.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6069387.png)
![N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide](/img/structure/B6069394.png)
![1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)


![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6069426.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)
![1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069433.png)
![2-[benzyl(3-phenylbutyl)amino]ethanol](/img/structure/B6069445.png)